molecular formula C16H10N2O2 B14284407 7-Nitropyren-2-amine CAS No. 126948-22-9

7-Nitropyren-2-amine

Cat. No.: B14284407
CAS No.: 126948-22-9
M. Wt: 262.26 g/mol
InChI Key: BUMIXRLQNTVYIN-UHFFFAOYSA-N
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Description

7-Nitropyren-2-amine is a nitro-substituted derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) at the 7th position and an amine group (-NH2) at the 2nd position on the pyrene ring. Nitroarenes, including this compound, are known for their significant roles in various chemical and biological processes due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitropyren-2-amine typically involves the nitration of pyrene followed by the reduction of the nitro group to an amine. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Nitropyren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Nitropyren-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.

    Medicine: Investigated for its potential use in drug development and as a probe for studying enzyme mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 7-Nitropyren-2-amine involves its interaction with cellular components, leading to various biochemical effects. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, causing mutations and other cellular damage. The amine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-Nitropyrene
  • 4-Nitropyrene
  • 1,6-Dinitropyrene
  • 1,8-Dinitropyrene

Comparison: 7-Nitropyren-2-amine is unique due to the specific positioning of the nitro and amine groups, which influences its reactivity and interaction with other molecules. Compared to other nitropyrene derivatives, it exhibits distinct electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-nitropyren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-13-5-9-1-3-11-7-14(18(19)20)8-12-4-2-10(6-13)15(9)16(11)12/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMIXRLQNTVYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90767670
Record name 7-Nitropyren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126948-22-9
Record name 7-Nitropyren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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